(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate
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Overview
Description
The compound (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate is a chemical that has garnered attention in the field of science and research due to its unique physical and chemical properties. It is known for its molecular formula C17H20O4S and a molecular weight of 320.4 . This compound is used in various scientific applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols , leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate
- (2-Bromophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate
- (3,5-Dimethoxyphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate
Uniqueness
(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate: is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-6-12(2)8-15(7-11)21-22(18,19)17-10-14(4)13(3)9-16(17)20-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDHIUUQLFTBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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